Cas no 82426-88-8 (Glyceryl 1-caprylate dicaprate)

Glyceryl 1-caprylate dicaprate 化学的及び物理的性質
名前と識別子
-
- glyceryl 1-caprylate dicaprate
- Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester
- 3-(Octanoyloxy)propane-1,2-diyl bis(decanoate)
- Q27285365
- GLYCERYL-1-CAPRYLATE-2,3-DICAPRATE
- 1-CAPRYLOYL-2,3-DICAPROYL-GLYCEROL
- TG 8:0_10:0_10:0
- SCHEMBL582180
- (2-decanoyloxy-3-octanoyloxypropyl) decanoate
- KHOXIGZKRZJQTF-UHFFFAOYSA-N
- 82426-88-8
- D94321
- AS-76922
- O5KZC5WG9E
- Glyceryl 1-caprylate dicaprate
-
- MDL: MFCD32706511
- インチ: 1S/C31H58O6/c1-4-7-10-13-15-18-21-24-30(33)36-27-28(26-35-29(32)23-20-17-12-9-6-3)37-31(34)25-22-19-16-14-11-8-5-2/h28H,4-27H2,1-3H3
- InChIKey: KHOXIGZKRZJQTF-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 526.42334g/mol
- どういたいしつりょう: 526.42334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 37
- 回転可能化学結合数: 30
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 11.1
- トポロジー分子極性表面積: 78.9
- ぶんしりょう: 526.8g/mol
Glyceryl 1-caprylate dicaprate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01JHWN-25mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 25mg |
$213.00 | 2025-02-10 | |
Aaron | AR01JHWN-250mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 250mg |
$629.00 | 2025-02-10 | |
1PlusChem | 1P01JHOB-100mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 100mg |
$199.00 | 2024-04-21 | |
1PlusChem | 1P01JHOB-250mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 250mg |
$322.00 | 2024-04-21 | |
1PlusChem | 1P01JHOB-25mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 25mg |
$138.00 | 2024-04-21 | |
eNovation Chemicals LLC | Y1014468-100mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 100mg |
$190 | 2025-02-26 | |
eNovation Chemicals LLC | Y1014468-100mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 100mg |
$190 | 2024-06-05 | |
eNovation Chemicals LLC | Y1014468-25mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 25mg |
$150 | 2024-06-05 | |
eNovation Chemicals LLC | Y1014468-250mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 250mg |
$310 | 2024-06-05 | |
A2B Chem LLC | AZ88187-100mg |
Decanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester |
82426-88-8 | 95% | 100mg |
$203.00 | 2024-04-19 |
Glyceryl 1-caprylate dicaprate 関連文献
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Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
Glyceryl 1-caprylate dicaprateに関する追加情報
Glyceryl 1-caprylate dicaprate (CAS No. 82426-88-8): A Comprehensive Overview
Glyceryl 1-caprylate dicaprate, chemically identified by the CAS number 82426-88-8, is a specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, also known as a derivative of glyceryl esters, belongs to a class of molecules that exhibit unique properties making them valuable in various applications, particularly in cosmetics and pharmaceutical formulations. The structure of Glyceryl 1-caprylate dicaprate consists of a glyceryl backbone esterified with caprylic acid, forming a diester. This configuration imparts desirable characteristics such as moisturizing properties, skin penetration enhancement, and stability, which are critical in formulating effective and safe products.
The importance of Glyceryl 1-caprylate dicaprate lies in its multifaceted applications. In recent years, there has been a growing interest in natural and bio-based ingredients for cosmetic and pharmaceutical products. The compound’s origin from renewable sources makes it an attractive option for formulations that emphasize sustainability and environmental responsibility. Furthermore, its chemical structure allows for excellent compatibility with other cosmetic ingredients, making it a versatile component in skincare formulations.
Recent studies have highlighted the potential of Glyceryl 1-caprylate dicaprate as an effective moisturizing agent. Its ability to hydrate the skin without causing oiliness or irritation has been demonstrated in multiple clinical trials. These trials have shown that when incorporated into topical creams and lotions, Glyceryl 1-caprylate dicaprate can significantly improve skin hydration levels within just a few weeks of regular use. This effect is attributed to its hygroscopic nature, which allows it to attract moisture from the environment and retain it on the skin surface.
Another area where Glyceryl 1-caprylate dicaprate has shown promise is in enhancing the penetration of active pharmaceutical ingredients (APIs). The compound’s molecular structure facilitates the delivery of APIs across biological barriers, such as the stratum corneum, thereby improving their bioavailability. This property is particularly valuable in dermal drug delivery systems where efficient penetration is crucial for therapeutic efficacy. Researchers have explored its use in transdermal patches and topical gels to enhance the absorption of various APIs, including anti-inflammatory and analgesic agents.
The stability of Glyceryl 1-caprylate dicaprate under various conditions is another key factor contributing to its widespread use. Unlike some other esters that may degrade upon exposure to light or oxygen, this compound maintains its integrity over time. This stability ensures that products containing Glyceryl 1-caprylate dicaprate remain effective and safe for extended periods, reducing concerns about product shelf life and quality degradation.
In addition to its cosmetic and pharmaceutical applications, Glyceryl 1-caprylate dicaprate has found utility in other industries as well. For instance, it can be used as an emulsifier or thickening agent in food products, where its non-toxic nature makes it suitable for consumption. Its ability to improve texture and stability in food formulations while maintaining a clean label has made it a preferred choice for food manufacturers looking to enhance product quality without compromising on health standards.
The synthesis of Glyceryl 1-caprylate dicaprate involves a series of chemical reactions that require precise control over reaction conditions to ensure high yield and purity. Typically, the process begins with the esterification of glycerol with caprylic acid under acidic conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate this reaction. The resulting monoester is then further reacted with excess caprylic acid to form the diester. Purification steps such as recrystallization or distillation are employed to obtain the final product with minimal impurities.
Quality control is paramount when dealing with Glyceryl 1-caprylate dicaprate due to its critical role in various applications. Manufacturers must adhere to stringent quality standards to ensure consistency and safety. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the chemical composition and purity of the compound. These methods provide detailed information about the molecular structure and help identify any potential contaminants that could affect product performance.
The regulatory landscape for Glyceryl 1-caprylate dicaprate varies depending on its intended use. In cosmetics, regulatory bodies such as the European Union’s Cosmetic Regulation (EC No 1223/2009) and the U.S. Food and Drug Administration (FDA)’s Code of Federal Regulations (CFR) provide guidelines for safe usage limits and labeling requirements. For pharmaceutical applications, stricter regulations apply due to direct human consumption or topical application on skin surfaces prone to absorption into systemic circulation.
The future prospects for Glyceryl 1-caprylate dicaprate appear promising as research continues to uncover new applications and benefits. Innovations in formulation science may lead to novel uses in drug delivery systems, personalized medicine approaches based on individual skin types or health conditions could further expand its market potential beyond traditional cosmetic applications alone.
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